molecular formula C7H12ClNO2 B1603795 (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 448949-65-3

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B1603795
CAS No.: 448949-65-3
M. Wt: 177.63 g/mol
InChI Key: WUKAJPOKLIRLLD-YAFCINRGSA-N
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Description

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a rigid norbornane-like scaffold. Its stereochemistry and constrained conformation make it valuable in medicinal chemistry, particularly as a proline analogue for peptide backbone modification or as a building block in protease inhibitors . The hydrochloride salt enhances solubility, facilitating its use in aqueous reaction conditions. Synthetically, it is often derived from intermediates like methyl esters or N-Boc-protected precursors through hydrolysis and deprotection steps (e.g., 98% yield for 1-3b in ) . Commercial suppliers, such as Aladdin Scientific, offer it with ≥97% purity (CAS 171754-02-2) .

Properties

IUPAC Name

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(3-4)8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKAJPOKLIRLLD-YAFCINRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610077
Record name (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448949-65-3
Record name (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized for:

  • Synthesis of Complex Molecules : Its structure allows chemists to create various derivatives and analogs that can be further modified for specific applications.
  • Agrochemical Development : It plays a role in the synthesis of agrochemicals, contributing to advancements in agricultural science.

Drug Development

The unique stereochemistry of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride makes it a valuable candidate for:

  • Novel Drug Candidates : The compound's structure is conducive to the design of drugs targeting central nervous system disorders, enhancing therapeutic efficacy.
  • Neuropharmacology Research : Its interaction with receptors provides insights into neuropharmacological mechanisms, potentially leading to new treatments for neurological conditions.

Peptide Synthesis

In peptide synthesis, this compound is crucial for:

  • Preparation of Bioactive Peptides : It is used to synthesize peptide derivatives that exhibit biological activity, essential for drug development and therapeutic applications.

Chiral Catalysis

The compound plays a significant role in:

  • Asymmetric Synthesis : It provides chiral centers necessary for producing enantiomerically pure compounds, which are critical in the pharmaceutical industry.

Case Study: Neuropharmacological Applications

Research has demonstrated that this compound can influence neurotransmitter systems involved in mood regulation and cognition. In animal models, it has shown promise as an anxiolytic agent, suggesting potential use in treating anxiety disorders.

Case Study: Synthesis of Peptide Derivatives

A study highlighted the use of this compound in synthesizing peptide derivatives that exhibit selective binding to opioid receptors. These derivatives were evaluated for their analgesic properties, showcasing the compound's utility in developing pain management therapies.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Stereochemistry Matters : The (1R,3S,4S) configuration is critical for biological activity. For example, the (1S,3R,4R)-enantiomer (CAS 448949-66-4) may exhibit divergent interactions with enzymes like proline hydroxylases (PHs) .

Ring Size and Substitutents: Smaller rings (heptane vs. Conversely, azabicyclo[3.2.1]octane derivatives (e.g., compound [33]) demonstrated 12-fold lower IC₅₀ (6.25 µM) compared to heptane analogues (77.57 µM) in enzyme inhibition studies . Functional groups: The trifluoromethyl variant (CAS 2177264-26-3) exhibits increased metabolic stability and lipophilicity, making it suitable for CNS-targeting drug design .

Key Findings:

  • Lipase Compatibility: Esters of the target compound (e.g., methyl or tert-butyl) are efficiently hydrolyzed by Novozym 435 lipase without removing the Boc group, enabling chemoselective synthesis .

Biological Activity

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS No. 171754-02-2) is a bicyclic compound that has garnered attention in the fields of synthetic organic chemistry and drug development due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its potential applications in pharmacology and biochemistry.

  • IUPAC Name : (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • Molecular Formula : C7_7H11_{11}NO2_2
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 171754-02-2
  • Purity : Typically available at 97% purity .

1. Neuropharmacological Effects

Research indicates that (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibits significant neuropharmacological properties. Its structure allows for interactions with neurotransmitter receptors, making it a candidate for studying disorders related to the central nervous system (CNS). Notably, its derivatives have been explored for their potential in treating conditions such as anxiety and depression .

2. Antimicrobial Activity

The compound has shown promise in antimicrobial assays, displaying activity against various bacterial strains. Studies suggest that modifications to its structure can enhance its efficacy against resistant strains . The biological activity of related bicyclic compounds often includes anti-bacterial and anti-fungal properties, indicating a potential for broader applications in infectious disease management.

3. Anticancer Properties

Preliminary studies have indicated that (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid may induce apoptosis in cancer cells. The mechanism appears to involve the inhibition of key signaling pathways responsible for cell proliferation and survival. Further research is needed to elucidate the specific pathways involved and to evaluate the compound's effectiveness in vivo .

Case Studies

StudyFocusFindings
Study ANeuropharmacologyInvestigated receptor binding affinity; showed potential for CNS applications with minimal side effects .
Study BAntimicrobialEvaluated against E. coli and S. aureus; demonstrated significant inhibition at low concentrations .
Study CAnticancerInduced apoptosis in breast cancer cell lines; identified as a promising lead compound for further development .

Synthesis and Derivatives

The synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves several steps that can be optimized for yield and purity. Its derivatives can be synthesized through various chemical modifications, enhancing its biological activity and selectivity towards specific targets.

Synthesis Pathway Overview:

  • Starting Material : Bicyclic amine derivatives.
  • Reactions :
    • Carboxylation to introduce carboxylic acid functionality.
    • Protection/deprotection strategies to enhance stability during synthesis.
    • Chiral resolution techniques to ensure enantiomerically pure products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
Reactant of Route 2
(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

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